d-酒石酸

概述

描述

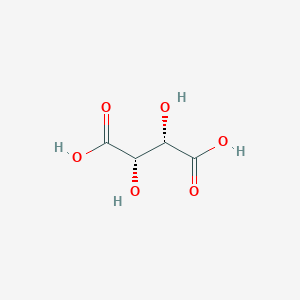

D-tartaric acid is the D-enantiomer of tartaric acid . It is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes . It is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration .

Synthesis Analysis

The synthesis of d-Tartaric acid involves several steps . The slurry is diluted with acetonitrile and filtered. The filtercake is washed with acetonitrile and dried to afford crystalline D-tartaric acid .Molecular Structure Analysis

The molecular structure of d-Tartaric acid has been studied using X-ray analysis . It is a classical substance which presents some little difficulty in complete analysis owing to its low symmetry and to the absence of a heavy or replaceable atom .Chemical Reactions Analysis

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death .Physical And Chemical Properties Analysis

D-Tartaric acid is a white crystalline dicarboxylic acid . It is hygroscopic and rapidly soluble, with a solubility of 150 g in 100 ml of distilled water at 25°c . Its melting point is 173.625 degrees celsius .科学研究应用

Enantioselective Synthesis

d-Tartaric acid is an important chiral chemical building block with broad industrial and scientific applications . The enantioselective synthesis of l(+)- and d(−)-tartaric acids has been successfully achieved using bacteria presenting cis-epoxysuccinate hydrolase (CESH) activity .

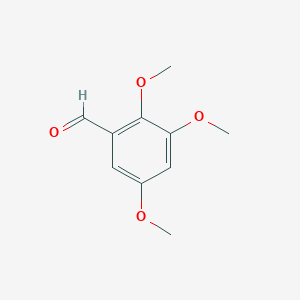

Production of Homochiral cis-4-formyl β-lactams

d-Tartaric acid may be used in the preparation of enantiospecific homochiral cis-4-formyl β-lactams . These compounds have potential applications in the synthesis of various pharmaceuticals.

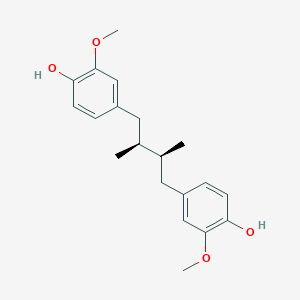

Synthesis of Sphingosines

d-Tartaric acid can be used as a starting material in the synthesis of D-erythro-sphingosine and L-lyxo-phytosphingosine . These sphingosines are important components of cell membranes and have roles in signal transmission and cell recognition.

Terahertz Time-Domain Spectroscopic Analysis

d-Tartaric acid has been used in the near-field, terahertz time-domain spectroscopic (THz-TDS) analysis of waveguides filled with polycrystalline D-tartaric acid, and with polyethylene and silicon powders . This application is important in the field of material science and telecommunications.

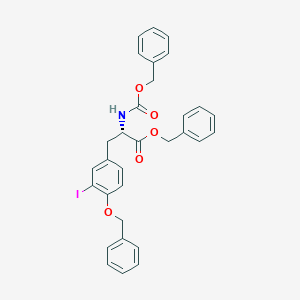

Synthesis of HIV-Protease Inhibitor

d-Tartaric acid may be used in the synthesis of the HIV-protease inhibitor nelfinavir . Nelfinavir is an antiretroviral drug used in the treatment of the human immunodeficiency virus (HIV).

Asymmetric Organocatalysts

In enantioselective chemical synthesis, Tartaric acid serves not only as a resolving agent or chiral auxiliary in the synthesis of bioactive molecules, but also a source of new asymmetric organocatalysts .

作用机制

Target of Action

d-Tartaric acid, a naturally occurring organic compound, interacts with several targets in various organisms. Some of the primary targets include enzymes like 2,3-diketo-L-gulonate reductase in Escherichia coli, Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase 1, and Hypoxia-inducible factor 1-alpha inhibitor in humans . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and response to hypoxia .

Mode of Action

For instance, it’s suggested that d-Tartaric acid may inhibit the activity of certain enzymes, thereby influencing the biochemical processes they are involved in .

Biochemical Pathways

d-Tartaric acid is involved in several biochemical pathways. It’s a product of the catabolism of ascorbic acid (Asc), and it’s proposed as a “specialized primary metabolite”, originating from carbohydrate metabolism . In grapes, a high TA-accumulator, biosynthesis occurs in both leaf and berry . The biosynthesis of TA in plants involves the hydrolysis and oxidation of Asc to 2-KGA, which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase .

Pharmacokinetics

It’s known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . This process could potentially influence the bioavailability of d-Tartaric acid.

Result of Action

The molecular and cellular effects of d-Tartaric acid’s action are largely dependent on its targets and the biochemical pathways it influences. For instance, in the case of its interaction with enzymes in humans, it may influence processes like carbohydrate metabolism and the body’s response to hypoxia .

Action Environment

The action, efficacy, and stability of d-Tartaric acid can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents can affect its distribution and availability in different environments . Furthermore, its stability and activity could potentially be influenced by factors like pH and temperature .

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

d-Tartaric acid | |

CAS RN |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-tartaric acid?

A1: D-Tartaric acid has the molecular formula C4H6O6 and a molecular weight of 150.086 g/mol.

Q2: How can D-tartaric acid be differentiated from its enantiomer, L-tartaric acid, and the racemic mixture, DL-tartaric acid, using spectroscopy?

A2: Terahertz time-domain spectroscopy (THz-TDS) can distinguish between D-tartaric acid, L-tartaric acid, and DL-tartaric acid based on their unique absorption bands in the terahertz region. [] This technique offers a rapid and non-destructive method for identifying and quantifying these isomers.

Q3: Are there any notable structural features of D-tartaric acid revealed by X-ray diffraction?

A3: X-ray diffraction studies on single crystals of D-tartaric acid have revealed its precise crystal structure, including the positions of all hydrogen atoms. [] This information is crucial for understanding the compound's interactions in various chemical and biological systems.

Q4: How is D-tartaric acid employed in chiral resolution?

A4: D-Tartaric acid acts as a resolving agent by forming diastereomeric salts with racemic mixtures of chiral compounds. Due to the different physicochemical properties of diastereomers, they can be separated by techniques like crystallization. This principle has been successfully applied to resolve various compounds, including α-phenylethylamine [, ], amlodipine [], and naphtalam [].

Q5: Does the solvent used in the resolution process impact the chiral selectivity of D-tartaric acid?

A5: Yes, the solvent can significantly influence chiral selectivity. For instance, during the resolution of amlodipine, using dimethylformamide (DMF) instead of dimethyl sulfoxide (DMSO) as the solvent resulted in the preferential crystallization of the S-amlodipine tartrate salt. [] This highlights the importance of solvent selection for efficient chiral resolution.

Q6: Can D-tartaric acid be used as a catalyst in organic synthesis?

A6: Yes, D-tartaric acid has been identified as a novel, green catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction under solvent-free conditions. [] This highlights its potential for eco-friendly synthetic methodologies.

Q7: How does D-tartaric acid interact with metal ions?

A7: D-Tartaric acid can chelate metal ions through its carboxyl and hydroxyl groups, forming stable complexes. This property has been exploited to create novel materials, such as Zr4-substituted polyoxometalate dimers [] and (+)-dibenzoyl-D-tartaric acid-pillared hydrotalcites. []

Q8: What are the potential applications of D-tartaric acid-based metal complexes?

A8: These complexes exhibit promising optical and electrochemical properties. For example, the Zr4-substituted polyoxometalates have been investigated for their potential in catalysis and sensing applications. []

Q9: Can D-tartaric acid induce chirality in supramolecular assemblies?

A9: Yes, D-tartaric acid can induce chirality in self-assembled systems. For example, it can be used to control the handedness of nano-helices formed by gemini-tartrate amphiphiles in water. Notably, the chirality of these structures can be reversed by manipulating the enantiomeric excess of D-tartaric acid in the system. []

Q10: How does the addition of D-tartaric acid affect the morphology of self-assembled structures?

A10: The addition of D-tartaric acid can significantly alter the morphology of self-assembled structures. For instance, in a system of 16-2-16 L-tartrate amphiphiles, the addition of D-tartaric acid transformed right-handed tubules into left-handed helical or flat ribbons, with the shape and size being controllable by the enantiomeric excess. [] This control over morphology has implications for designing functional materials with tailored properties.

Q11: Does D-tartaric acid impact drug absorption in biological systems?

A11: Research suggests that D-tartaric acid can enhance the intestinal absorption of P-glycoprotein substrates like Rho123 and daunorubicin. This effect is believed to be mediated by modulation of P-glycoprotein function without altering its expression levels. []

Q12: Can D-tartaric acid be metabolized by bacteria?

A12: Interestingly, several gut bacteria specifically degrade D-tartaric acid, even though it lacks a known natural source. Recent research suggests that inflammatory processes in the gut may generate D-tartaric acid as a byproduct of monosaccharide oxidation by reactive oxygen and nitrogen species. This inflammation-derived D-tartaric acid can then be utilized by certain bacteria, potentially influencing the gut microbiome composition. []

Q13: How is computational chemistry used in D-tartaric acid research?

A13: Computational techniques like density functional theory (DFT) and ab initio calculations are employed to study the structural and electronic properties of D-tartaric acid and its complexes. [] These methods provide valuable insights into molecular interactions and can guide the design of new materials and catalysts with improved properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)